Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone
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Overview
Description
Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone is a heterocyclic compound that combines a benzofuran ring with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(5-ethylthiophen-2-yl)methanone typically involves the formation of the benzofuran and thiophene rings followed by their coupling. One common method is the microwave-assisted synthesis, which has been shown to be efficient for producing benzofuran derivatives . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce benzofuran-2-yl(5-ethylthiophen-2-yl)carboxylic acid, while substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of benzofuran-2-yl(5-ethylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-yl(phenyl)methanone: This compound has a similar structure but lacks the thiophene ring.
Thiophen-2-yl(phenyl)methanone: This compound has a similar structure but lacks the benzofuran ring.
Uniqueness
Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone is unique due to the presence of both benzofuran and thiophene rings, which can confer distinct biological and chemical properties. The combination of these two heterocyclic systems can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C15H12O2S |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(5-ethylthiophen-2-yl)methanone |
InChI |
InChI=1S/C15H12O2S/c1-2-11-7-8-14(18-11)15(16)13-9-10-5-3-4-6-12(10)17-13/h3-9H,2H2,1H3 |
InChI Key |
RBVRLMCFCZRWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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